2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a chloropyridine moiety. The unique structural attributes of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halides, amines, and alcohols.
Common Reagents and Conditions
The choice of reagents and reaction conditions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the piperidine ring may yield a lactam, while substitution reactions on the pyrimidine ring can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its unique structural features enable it to modulate biological pathways involved in disease processes, offering potential benefits in treating conditions such as cancer and neurodegenerative disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s ability to modulate these targets can influence various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropyridin-2-yl)piperidin-4-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- PF-06815345
Uniqueness
Compared to similar compounds, 2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to its trifluoromethyl group, which imparts unique electronic properties. This feature enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[1-(3-chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O/c16-11-9-20-5-1-12(11)23-7-3-10(4-8-23)24-14-21-6-2-13(22-14)15(17,18)19/h1-2,5-6,9-10H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAYWWYCQPSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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